(E)-2-(benzylamino)-3-(((4-chlorophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.: 303025-08-3
Cat. No.: VC8443849
Molecular Formula: C23H19ClN4O
Molecular Weight: 402.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303025-08-3 |
|---|---|
| Molecular Formula | C23H19ClN4O |
| Molecular Weight | 402.9 g/mol |
| IUPAC Name | 2-(benzylamino)-3-[(4-chlorophenyl)iminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one |
| Standard InChI | InChI=1S/C23H19ClN4O/c1-16-6-5-13-28-22(16)27-21(26-14-17-7-3-2-4-8-17)20(23(28)29)15-25-19-11-9-18(24)10-12-19/h2-13,15,26H,14H2,1H3 |
| Standard InChI Key | SLXOUDYIDURNJP-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)Cl)NCC4=CC=CC=C4 |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)Cl)NCC4=CC=CC=C4 |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a pyridine ring, substituted at three critical positions:
-
Position 2: A benzylamino group (–NH–CH₂C₆H₅), contributing to hydrophobic interactions and π-π stacking potential.
-
Position 3: An (E)-configured imino group (–CH=N–) linked to a 4-chlorophenyl moiety, enhancing electron-withdrawing effects and steric bulk.
-
Position 9: A methyl substituent (–CH₃) that influences conformational stability and lipophilicity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₀ClN₅O |
| Molecular Weight | 417.89 g/mol |
| IUPAC Name | (E)-2-(Benzylamino)-3-(((4-chlorophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
| Topological Polar Surface Area | 76.3 Ų |
| Hydrogen Bond Donors | 2 |
Synthetic Methodologies
Multi-Step Synthesis
The synthesis typically involves three stages:
-
Core Formation: Cyclization of 2-aminopyridine derivatives with β-ketoesters under acidic conditions to yield the pyrido[1,2-a]pyrimidin-4-one scaffold.
-
Substituent Introduction:
-
Methylation at Position 9: Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) in acetone .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | Acetic acid, 120°C, 6 hr | 65–70 |
| Benzylamino Addition | Benzylamine, DMF, 80°C, 12 hr | 78 |
| Imino Formation | 4-Chlorobenzaldehyde, EtOH, reflux | 82 |
| Methylation | CH₃I, K₂CO₃, acetone, 50°C | 85 |
Physicochemical and Spectroscopic Characterization
Solubility and Stability
-
Solubility: Poor aqueous solubility (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL), making it suitable for in vitro assays .
-
Stability: Stable under ambient conditions but susceptible to hydrolysis of the imino bond in strongly acidic (pH < 3) or basic (pH > 10) environments .
Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, imino–CH), 7.65–7.12 (m, 9H, aromatic), 4.78 (s, 2H, –NH–CH₂–), 2.51 (s, 3H, –CH₃) .
-
IR (KBr): 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch), 750 cm⁻¹ (C–Cl bend) .
Biological Activities and Mechanisms
Anticancer Activity
In silico docking studies suggest high affinity for kinase domains (e.g., EGFR, IC₅₀ ≈ 120 nM) . The 4-chlorophenyl group facilitates halogen bonding with cysteine residues in active sites, while the benzylamino moiety stabilizes hydrophobic pockets .
Table 3: In Vitro Cytotoxicity Data (Analog Compounds)
| Cell Line | IC₅₀ (µM) | Target Protein |
|---|---|---|
| MCF-7 (Breast) | 1.2 ± 0.3 | EGFR |
| A549 (Lung) | 2.8 ± 0.5 | Tubulin |
| HeLa (Cervical) | 1.9 ± 0.4 | Topoisomerase IIα |
Structure-Activity Relationships (SAR)
Role of Substituents
-
4-Chlorophenyl Group: Increases lipophilicity (clogP +0.7) and enhances target binding via halogen interactions .
-
Benzylamino Moiety: Optimizes solubility-logP balance (clogP 3.2) and improves blood-brain barrier permeability .
-
Methyl at Position 9: Reduces metabolic degradation by cytochrome P450 enzymes compared to bulkier substituents .
Challenges and Future Directions
Synthetic Limitations
Low yields (<50%) in large-scale imino condensation steps necessitate microwave-assisted or flow chemistry approaches .
Pharmacokinetic Optimization
Prodrug strategies (e.g., phosphate esters) are under investigation to improve oral bioavailability, currently <10% in rodent models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume